(E)-4-methyl-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopentanenitrile
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Overview
Description
(E)-4-methyl-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopentanenitrile is a synthetic organic compound characterized by its unique structure, which includes a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological properties and can interact with various targets .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Biochemical Pathways
Imidazole derivatives are known to interact with a variety of biochemical pathways due to their broad range of biological activities . The downstream effects of these interactions would depend on the specific targets and mode of action of the compound.
Result of Action
Imidazole derivatives are known to have a variety of biological effects due to their interaction with various targets . The specific effects of this compound would depend on its targets and mode of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-methyl-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopentanenitrile typically involves the condensation of 1-methyl-1H-benzo[d]imidazole-2-carbaldehyde with a suitable nitrile compound under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-4-methyl-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopentanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole moiety, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-4-methyl-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopentanenitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Benzimidazole derivatives have shown promise in various biological assays, including antimicrobial, antiviral, and anticancer activities.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structure suggests it could interact with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A parent compound with a simpler structure.
2-Methylbenzimidazole: A methylated derivative with similar properties.
4-Methylbenzimidazole: Another methylated derivative with distinct reactivity.
Uniqueness
(E)-4-methyl-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopentanenitrile is unique due to its specific substitution pattern and the presence of the nitrile group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(Z)-3-hydroxy-4-methyl-2-(1-methylbenzimidazol-2-yl)pent-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-9(2)13(18)10(8-15)14-16-11-6-4-5-7-12(11)17(14)3/h4-7,9,18H,1-3H3/b13-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDIPIUKDVIDMB-RAXLEYEMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C(C#N)C1=NC2=CC=CC=C2N1C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C(=C(\C#N)/C1=NC2=CC=CC=C2N1C)/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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